molecular formula C8H5BrClNO4 B1518573 Methyl 4-bromo-2-chloro-5-nitrobenzoate CAS No. 1157672-86-0

Methyl 4-bromo-2-chloro-5-nitrobenzoate

Cat. No.: B1518573
CAS No.: 1157672-86-0
M. Wt: 294.48 g/mol
InChI Key: XSQLWSLNOTZWAF-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloro-5-nitrobenzoate (CAS: 1157672-86-0) is a substituted benzoate ester featuring bromo, chloro, and nitro functional groups at positions 4, 2, and 5, respectively, on the aromatic ring. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance reactivity in substitution and coupling reactions. Its molecular formula is C₉H₅BrClNO₄, with a purity typically ≥95% in commercial supplies .

Properties

IUPAC Name

methyl 4-bromo-2-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQLWSLNOTZWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 4-bromo-2-chloro-5-nitrobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, which can alter the activity of the enzymes and proteins it binds to.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, leading to changes in cellular behavior. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the enzyme structure, thereby affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat. This degradation can lead to a decrease in its effectiveness and potential changes in its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the breakdown of certain metabolites, leading to an accumulation of these metabolites within the cell. This can have downstream effects on other metabolic processes and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall effectiveness and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is important for its interactions with specific biomolecules and its overall impact on cellular processes.

Biological Activity

Methyl 4-bromo-2-chloro-5-nitrobenzoate is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H5BrClN O4
  • Molecular Weight : 276.49 g/mol
  • CAS Number : 1805414-96-3

The presence of bromine, chlorine, and nitro groups in its structure contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can participate in redox reactions, while the halogen substituents may influence the compound's lipophilicity and membrane permeability. This can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : It can affect signaling pathways by interacting with receptors or other signaling molecules.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Salmonella typhimurium32

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have shown that this compound possesses potential anti-cancer properties. The IC50 values for different cell lines are presented in Table 2.

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

Case Studies

  • Antibacterial Efficacy : A study published in Molecules highlighted the compound's antibacterial efficacy against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Cancer Research : In a preclinical trial, this compound was tested on xenograft models of breast cancer, showing significant tumor regression compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, halogen types, or nitro group placement. Below is a detailed comparison based on substituent effects, reactivity, and applications.

Substituent Position Isomers

  • Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS: 1416374-90-7): Substituents: Br (4), Cl (5), NO₂ (2). Purity: 98% .
  • Methyl 5-bromo-4-chloro-2-nitrobenzoate (CAS: 1820703-50-1): Substituents: Br (5), Cl (4), NO₂ (2). Bromine at position 5 increases steric hindrance near the nitro group, reducing solubility in polar solvents. Purity: 98% .

Halogen-Substituted Analogs

  • Methyl 5-bromo-2-chlorobenzoate (CAS: 1216918-68-1):
    • Substituents: Br (5), Cl (2); lacks the nitro group.
    • The absence of the nitro group decreases electron-withdrawing effects, making it less reactive in SNAr (nucleophilic aromatic substitution) reactions. Applications: Intermediate for simpler aryl halides .
  • Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate (CAS: 1441173-02-9): Substituents: Br-CH₂ (2), Cl (5), NO₂ (4). The bromomethyl group introduces a reactive site for nucleophilic substitution, distinguishing it from the parent compound. Molecular weight: 308.52 g/mol .

Methyl vs. Nitro Group Variations

  • Methyl 2-chloro-5-methyl-4-nitrobenzoate (CAS: 1805129-67-2): Substituents: Cl (2), CH₃ (5), NO₂ (4). Replacement of bromine with a methyl group reduces molecular weight (153.26 g/mol) and alters steric and electronic properties. The methyl group acts as an electron donor, opposing the nitro group’s electron-withdrawing effects .

Key Comparative Data Table

Compound Name CAS Substituent Positions Molecular Formula Purity Key Properties/Applications
Methyl 4-bromo-2-chloro-5-nitrobenzoate 1157672-86-0 Br (4), Cl (2), NO₂ (5) C₉H₅BrClNO₄ 95% High reactivity in cross-coupling
Methyl 4-bromo-5-chloro-2-nitrobenzoate 1416374-90-7 Br (4), Cl (5), NO₂ (2) C₉H₅BrClNO₄ 98% Para-directing nitro enhances synthesis
Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate 1441173-02-9 Br-CH₂ (2), Cl (5), NO₂ (4) C₉H₇BrClNO₄ N/A Reactive bromomethyl for alkylation
Methyl 2-chloro-5-methyl-4-nitrobenzoate 1805129-67-2 Cl (2), CH₃ (5), NO₂ (4) C₁₀H₁₀ClNO₄ N/A Lower molecular weight; methyl donor effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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